

# In-Depth Technical Guide: 1-Bromo-2,4-difluorobenzene-d3

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## Compound of Interest

Compound Name: 1-Bromo-2,4-difluorobenzene-d3

Cat. No.: B572687

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **1-Bromo-2,4-difluorobenzene-d3**, a deuterated isotopologue of 1-Bromo-2,4-difluorobenzene. This document details its molecular properties, its applications in research and drug development, and relevant experimental methodologies.

## Core Concepts: The Role of Deuteration in Drug Development

Deuterated compounds, such as **1-Bromo-2,4-difluorobenzene-d3**, are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This substitution can significantly alter a molecule's metabolic profile, leading to improved pharmacokinetic properties.<sup>[1]</sup> The foundational principle behind this is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.<sup>[1]</sup> This reduced rate of metabolism can result in a longer drug half-life, decreased dosing frequency, and a more favorable safety profile due to the minimized formation of toxic metabolites.<sup>[1]</sup>

The strategic incorporation of deuterium is primarily applied in two ways:

- "Deuterium Switch": This involves developing deuterated versions of existing drugs to enhance their properties.[\[1\]](#)
- De Novo Drug Discovery: Deuterium is incorporated into new drug candidates from the initial stages to optimize their metabolic characteristics.[\[1\]](#)

## Quantitative Data Summary

The following table summarizes the key molecular and physical properties of 1-Bromo-2,4-difluorobenzene and its deuterated analog.

Property	1-Bromo-2,4-difluorobenzene	1-Bromo-2,4-difluorobenzene-d3
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub>	C <sub>6</sub> D <sub>3</sub> BrF <sub>2</sub>
Molecular Weight	192.99 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	196.01 g/mol <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	348-57-2 <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>	1219803-87-8 <a href="#">[7]</a>
Appearance	Colorless to light yellow clear liquid <a href="#">[3]</a>	Not specified
Boiling Point	145-146 °C <a href="#">[4]</a>	Not specified
Density	1.708 g/mL at 25 °C <a href="#">[4]</a>	Not specified

## Applications in Research and Development

1-Bromo-2,4-difluorobenzene itself is a valuable intermediate in the synthesis of biologically active compounds and plays a role in facilitating cross-coupling reactions for creating complex molecular structures.[\[3\]](#) The deuterated form, **1-Bromo-2,4-difluorobenzene-d3**, finds specific applications due to its isotopic label:

- Metabolic Studies: It can be used to trace the metabolic fate of a drug candidate, helping to identify metabolites and understand the mechanisms and rate of drug breakdown.[\[9\]](#)
- Pharmacokinetic Analysis: As a tracer, it allows for the precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[\[9\]](#)

- Internal Standard: In quantitative analyses using methods like NMR, GC-MS, or LC-MS, it can serve as an internal standard due to its distinct mass.[\[6\]](#)

## Experimental Protocols

While specific, detailed protocols for the synthesis of **1-Bromo-2,4-difluorobenzene-d3** are not readily available in the public domain, a general approach can be inferred from established organic chemistry principles. The synthesis would likely involve the bromination of deuterated 2,4-difluorobenzene or a related synthetic pathway where the deuterium atoms are introduced at a suitable stage.

Below is a representative experimental protocol for a common application of a deuterated compound: assessing metabolic stability in a pharmacokinetic study.

Protocol: Comparative In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profile of a novel drug candidate with its deuterated analog.

Materials:

- Test compounds (deuterated and non-deuterated versions of the drug candidate)
- Formulation vehicle (e.g., saline, PEG400)
- Male Sprague-Dawley rats
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

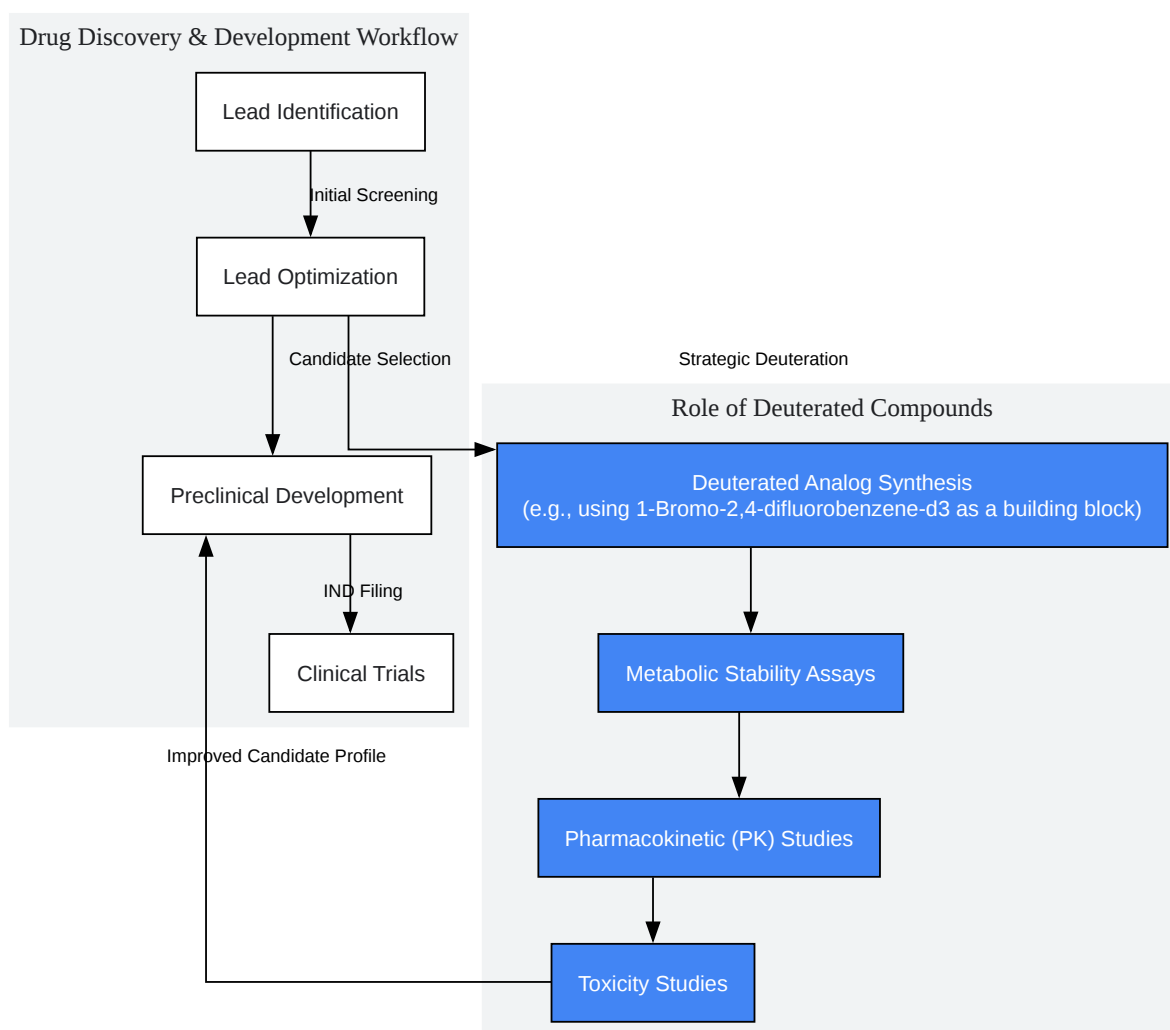
Procedure:

- Animal Acclimation and Dosing:

- Acclimate rats to housing conditions for a minimum of one week.
- Fast the animals overnight prior to dosing.
- Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.
- Blood Sampling:
  - Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.
  - Collect blood into EDTA-coated tubes.
- Plasma Preparation:
  - Centrifuge the blood samples to separate the plasma.
  - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
  - Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.
  - Analyze the plasma samples to determine the concentration of the parent drug at each time point.
- Data Analysis:
  - Calculate pharmacokinetic parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), and AUC (area under the curve) for both the deuterated and non-deuterated compounds.
  - Compare the parameters to assess the impact of deuteration on the drug's metabolic stability and overall exposure.

## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated compounds like **1-Bromo-2,4-difluorobenzene-d3**.



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Caption: Workflow of Deuterated Compounds in Drug Development.



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Caption: Synthesis and Application Workflow.

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[<https://www.benchchem.com/product/b572687#1-bromo-2-4-difluorobenzene-d3-molecular-weight>]

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